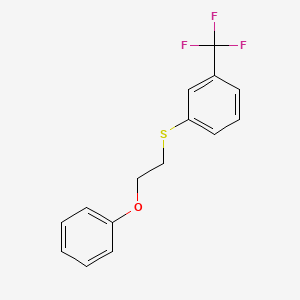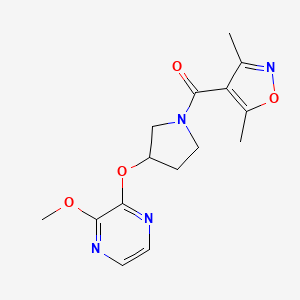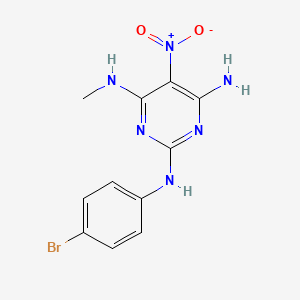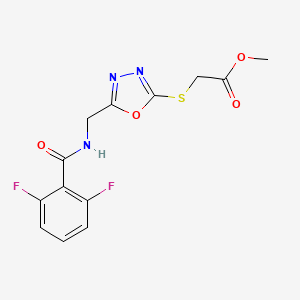
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. PTB is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has also been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene is its selective activity against broadleaf weeds, making it a potential alternative to traditional herbicides that have a broader spectrum of activity. However, one limitation of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene. One area of research is the development of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene, particularly its interaction with topoisomerase II and the NF-κB signaling pathway. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene in animal models and humans.
Synthesemethoden
The synthesis of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene involves the reaction of 2-phenoxyethanethiol with 1,3,5-trifluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions using an organic solvent such as dimethylformamide. The resulting product is purified by recrystallization to obtain pure 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has also been investigated for its potential use in agriculture as a herbicide. Studies have shown that 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has selective herbicidal activity against broadleaf weeds, making it a potential alternative to traditional herbicides that have a broader spectrum of activity.
Eigenschaften
IUPAC Name |
1-(2-phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3OS/c16-15(17,18)12-5-4-8-14(11-12)20-10-9-19-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPPCWGLEPOIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2898525.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2898527.png)
![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)




![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2898547.png)
